molecular formula C16H17ClN4O B4792351 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No. B4792351
M. Wt: 316.78 g/mol
InChI Key: LXZQOCMNEVGADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide, also known as AG490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases and preventing their activation. This, in turn, prevents the activation of downstream signaling pathways mediated by STAT proteins, which are involved in cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy. In autoimmune disorders, it reduces the production of inflammatory cytokines and suppresses the activity of immune cells. In inflammatory diseases, it reduces inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for the JAK/STAT signaling pathway. It has been extensively studied and has a well-established mechanism of action. However, 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide also has some limitations. It can be toxic at high concentrations and may have off-target effects on other signaling pathways. Its effectiveness may also vary depending on the cell type and disease model used.

Future Directions

There are several future directions for research on 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide. Another area of interest is the investigation of the role of JAK/STAT signaling in other diseases such as neurodegenerative disorders and metabolic diseases. Additionally, the use of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide in combination with other drugs or therapies for cancer and autoimmune disorders is an area of active research.

Scientific Research Applications

5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the proliferation of cancer cells by blocking the JAK/STAT signaling pathway. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In autoimmune disorders, 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce the severity of the disease. In inflammatory diseases, 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been shown to reduce inflammation and tissue damage.

properties

IUPAC Name

5-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dimethylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-10-13-7-11(17)3-4-14(13)21(2)15(10)16(22)19-6-5-12-8-18-9-20-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZQOCMNEVGADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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